(3-Bromophenyl)(2,5-dimethylphenyl)methanol
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Overview
Description
(3-Bromophenyl)(2,5-dimethylphenyl)methanol is an organic compound with the molecular formula C15H15BrO It is a brominated derivative of phenylmethanol, where the phenyl ring is substituted with bromine at the 3-position and two methyl groups at the 2- and 5-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)(2,5-dimethylphenyl)methanol typically involves the reaction of 3-bromobenzaldehyde with 2,5-dimethylphenylmagnesium bromide (Grignard reagent) in an ether solvent. The reaction proceeds via nucleophilic addition of the Grignard reagent to the carbonyl group of the aldehyde, followed by hydrolysis to yield the desired alcohol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Bromophenyl)(2,5-dimethylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding phenylmethanol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: The major products include 3-bromo-2,5-dimethylbenzophenone or 3-bromo-2,5-dimethylbenzoic acid.
Reduction: The major product is 2,5-dimethylphenylmethanol.
Substitution: The major products depend on the nucleophile used, such as 3-aminophenyl(2,5-dimethylphenyl)methanol or 3-thiophenyl(2,5-dimethylphenyl)methanol.
Scientific Research Applications
(3-Bromophenyl)(2,5-dimethylphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving alcohols.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromophenyl)(2,5-dimethylphenyl)methanol depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its hydroxyl and bromine functional groups. These interactions can lead to changes in the activity of the target molecules, resulting in the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- (3-Chlorophenyl)(2,5-dimethylphenyl)methanol
- (3-Fluorophenyl)(2,5-dimethylphenyl)methanol
- (3-Iodophenyl)(2,5-dimethylphenyl)methanol
Uniqueness
(3-Bromophenyl)(2,5-dimethylphenyl)methanol is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogens may not. Additionally, the methyl groups at the 2- and 5-positions provide steric hindrance, influencing the compound’s reactivity and interactions with other molecules.
Properties
IUPAC Name |
(3-bromophenyl)-(2,5-dimethylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c1-10-6-7-11(2)14(8-10)15(17)12-4-3-5-13(16)9-12/h3-9,15,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAWMOMUFOAXRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C2=CC(=CC=C2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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